3-Deaza-2'-deoxyadenosine
Vue d'ensemble
Description
3-Deaza-2’-deoxyadenosine is a nucleoside analog synthesized from 2’-deoxyadenosine . It strongly inhibits lymphocyte-mediated cytolysis with low cytotoxicity when applied at 100 μM . This nucleoside can also be used to evaluate the role of the adenine N3 nitrogen in DNA structure and function .
Synthesis Analysis
Pyrene-labeled 3-deaza-2’-deoxyadenosine comprising a non-π-conjugated linker py3zA was synthesized and its photophysical properties were investigated . Oligodeoxynucleotide (ODN) probes containing py3zA exhibited remarkable fluorescence quenching only when the opposite base of the complementary strand was the perfectly matched thymine .Molecular Structure Analysis
The molecular formula of 3-Deaza-2’-deoxyadenosine is C11H14N4O3 . Its average mass is 250.254 Da and its monoisotopic mass is 250.106583 Da .Chemical Reactions Analysis
3-Deaza-2’-deoxyadenosine inhibits RNA synthesis by binding to ribose fragments of ribonucleotides, thereby preventing the formation of enzyme-substrate complexes, and preventing chain elongation . It can also inhibit DNA synthesis by binding deoxyribose fragments of DNA and preventing DNA polymerase from adding nucleotides to the growth chain .Physical And Chemical Properties Analysis
3-Deaza-2’-deoxyadenosine is a crystalline solid . It is soluble in DMF (5 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2, 10 mg/ml) . Its λmax is 212, 266 nm .Applications De Recherche Scientifique
Application in Gene Sequencing
- Summary of Application: 3-Deaza-2’-deoxyadenosine (d(3-NiA)) is used as a photoactivable deoxyadenosine analogue in gene sequencing . It induces DNA backbone breakage upon irradiation .
- Methods of Application: The d(3-NiA) nucleoside is chemically incorporated at desired positions into 40-mer oligonucleotides as a phosphoramidite monomer . The resulting modified duplexes display a behavior that is close to that of the related natural sequence .
- Results or Outcomes: The enzymatic action of the Klenow fragment exonuclease free revealed the preferential incorporation of dAMP opposite the 3-NiA base . This new photoactivable 3-NiA triphosphate can be considered as a photochemically cleavable dATP analogue .
Application in DNA Polymerases and Reverse Transcriptases
- Summary of Application: 3-Deaza-2’-deoxyadenosine (c3dA) is used to determine how different DNA polymerases use the pair as a substrate specificity determinant .
- Methods of Application: Three Family A polymerases, three Family B polymerases, and three reverse transcriptases were examined for their ability to handle c3dA .
- Results or Outcomes: Different polymerases differed widely in their interaction with c3dA . Most notably, Family A and Family B polymerases differed in their use of this interaction to exploit their exonuclease activities .
Application in Lymphocyte-Mediated Cytolysis
- Summary of Application: 3-Deaza-2’-deoxyadenosine strongly inhibits lymphocyte-mediated cytolysis .
- Methods of Application: The nucleoside is applied at 100 μM .
- Results or Outcomes: The application results in low cytotoxicity .
Application in Fluorescence Quenching-Based Oligodeoxynucleotide Probes
- Summary of Application: Pyrene-labeled 3-deaza-2’-deoxyadenosine comprising a non-π-conjugated linker py3zA (1) is used in the synthesis of fluorescence quenching-based oligodeoxynucleotide probes for thymine identification .
- Methods of Application: The py3zA (1) is synthesized and its photophysical properties are investigated .
- Results or Outcomes: Oligodeoxynucleotide (ODN) probes containing py3zA (1) exhibited remarkable fluorescence quenching only when the opposite base of the complementary strand was the perfectly matched thymine . These probes exhibited excellent on-off switching properties, making them useful tools for single nucleotide polymorphism (SNP) genotyping and for the identification of target genes and structural studies of nucleic acids .
Application in Antiviral Activity
- Summary of Application: 3-Deaza-2’-deoxyadenosine is used as an antiviral agent .
- Methods of Application: The nucleoside analog is synthesized from 2’-deoxyadenosine .
- Results or Outcomes: 3-Deaza-2’-deoxyadenosine inhibits RNA synthesis by binding to ribose fragments of ribonucleotides, thereby preventing the formation of enzyme-substrate complexes, thereby preventing chain elongation . It can also inhibit DNA synthesis by binding deoxyribose fragments of DNA and preventing DNA polymerase from adding nucleotides to the growth chain .
Application in DNA Structure and Function Evaluation
- Summary of Application: 3-Deaza-2’-deoxyadenosine is used to evaluate the role of the adenine N3 nitrogen in DNA structure and function .
- Methods of Application: The nucleoside is applied in a controlled environment to study its interaction with DNA .
- Results or Outcomes: The application provides insights into the role of the adenine N3 nitrogen in DNA structure and function .
Safety And Hazards
Orientations Futures
3-Deaza-2’-deoxyadenosine can be used to evaluate the role of the adenine N3 nitrogen in DNA structure and function . It can also be used in fluorescence quenching-based ODN probes for single nucleotide polymorphism (SNP) genotyping and for the identification of target genes and structural studies of nucleic acids .
Propriétés
IUPAC Name |
(2R,3S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQPIRJQPAVGJL-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=CN=C3N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229178 | |
Record name | 3-Deaza-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deaza-2'-deoxyadenosine | |
CAS RN |
78582-17-9 | |
Record name | 3-Deaza-2'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078582179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deaza-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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